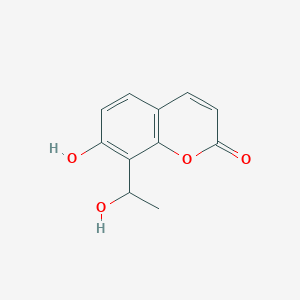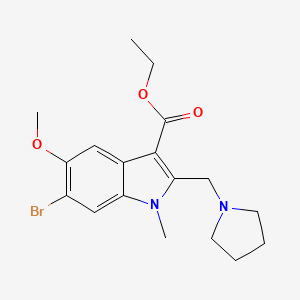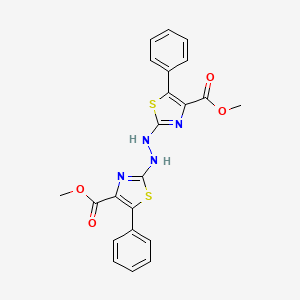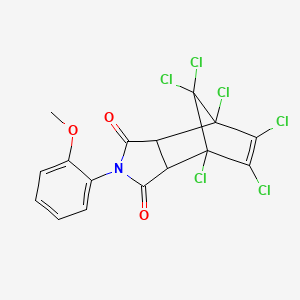
7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 7th position and a hydroxyethyl group at the 8th position on the chromen-2-one core structure. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, dihydro derivatives, and various substituted coumarin derivatives .
Applications De Recherche Scientifique
7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases due to its neuroprotective effects.
Mécanisme D'action
The mechanism of action of 7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one involves its interaction with cellular pathways related to oxidative stress. The compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as glutathione peroxidase and catalase. This helps in reducing oxidative damage to cells and tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one
- 7-hydroxy-8-(2-hydroxyethyl)-2H-chromen-2-one
- 5-methoxy-7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both hydroxy and hydroxyethyl groups enhances its antioxidant properties and makes it a valuable compound for therapeutic research .
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
7-hydroxy-8-(1-hydroxyethyl)chromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-6,12-13H,1H3 |
Clé InChI |
GNGFNSLFVIRABT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC2=C1OC(=O)C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)

![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)

![2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B14949584.png)
![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)

![N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949606.png)
![(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14949611.png)
![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
